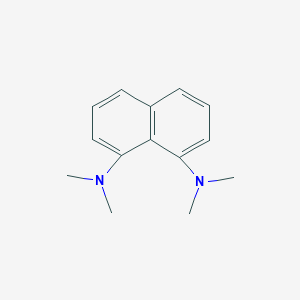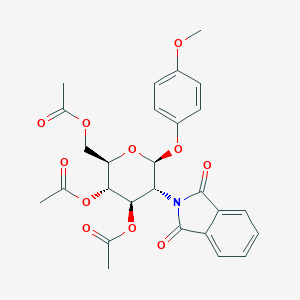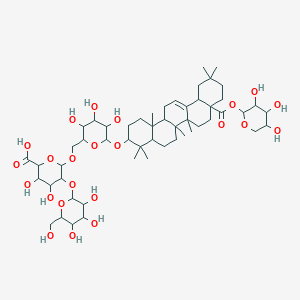
1,1'-Diisopropyl-2,4'-cyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown potent effects on the inactivation of circulating noradrenaline and adrenaline in various studies . It is particularly significant in pharmacology due to its ability to inhibit the extraneuronal uptake of catecholamines, which plays a crucial role in terminating the actions of these neurotransmitters .
Méthodes De Préparation
The synthesis of 1,1'-Diisopropyl-2,4'-cyanine involves the reaction of cyanine dyes with specific reagents under controlled conditions. The exact synthetic routes and industrial production methods are not extensively detailed in the literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the cyanine structure, followed by iodination to produce the final product .
Analyse Des Réactions Chimiques
1,1'-Diisopropyl-2,4'-cyanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
1,1'-Diisopropyl-2,4'-cyanine has a wide range of scientific research applications, including:
Chemistry: It is used as a potent inhibitor in studies involving the extraneuronal monoamine transporter.
Biology: It helps in understanding the mechanisms of neurotransmitter inactivation and the role of catecholamines in various physiological processes.
Medicine: It has potential therapeutic applications in conditions related to catecholamine dysregulation, such as hypertension and certain psychiatric disorders.
Industry: It is used in the development of new pharmacological agents and in research related to neurotransmitter transport mechanisms
Mécanisme D'action
1,1'-Diisopropyl-2,4'-cyanine exerts its effects by inhibiting the extraneuronal monoamine transporter, which is responsible for the uptake of catecholamines like noradrenaline and adrenaline. This inhibition leads to increased levels of these neurotransmitters in the plasma, thereby enhancing their physiological effects. The molecular targets involved include the organic cation transporter 3 (OCT3), which facilitates the transport of catecholamines across cell membranes .
Comparaison Avec Des Composés Similaires
1,1'-Diisopropyl-2,4'-cyanine is unique compared to other similar compounds due to its high potency and specificity in inhibiting the extraneuronal monoamine transporter. Similar compounds include:
Decynium22: Another potent inhibitor of the extraneuronal monoamine transporter with similar pharmacokinetic properties.
Corticosterone: A steroid that also inhibits extraneuronal transport but through a different mechanism.
These compounds share some similarities in their inhibitory effects on catecholamine transport, but this compound stands out due to its unique chemical structure and high degree of potency .
Propriétés
Numéro CAS |
149578-82-5 |
|---|---|
Formule moléculaire |
C25H27N2+ |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
Clé InChI |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
SMILES isomérique |
CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
SMILES canonique |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
| 149578-82-5 | |
Synonymes |
1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















